N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
Description
Nuclear Magnetic Resonance (NMR)
- δ 0.06 (s, 6H, Si(CH₃)₂)
- δ 0.89 (s, 9H, C(CH₃)₃)
- δ 2.39 (s, 3H, N–CH₃)
- δ 2.61 (t, J = 5.2 Hz, 2H, N–CH₂)
- δ 3.65 (t, J = 5.2 Hz, 2H, O–CH₂)
- δ -4.3 (Si(CH₃)₂)
- δ 18.2 (C(CH₃)₃)
- δ 25.9 (C(CH₃)₃)
- δ 44.1 (N–CH₃)
- δ 59.8 (N–CH₂)
- δ 64.5 (O–CH₂)
Infrared Spectroscopy (IR)
- ν 1255 cm⁻¹ (Si–C stretching)
- ν 1100 cm⁻¹ (asymmetric Si–O–C)
- ν 835 cm⁻¹ (symmetric Si–O–C)
- ν 2960 cm⁻¹ (C–H stretching in tert-butyl)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows characteristic fragmentation:
- m/z 189.37 [M+H]⁺ (100%)
- m/z 132.15 [M–C₄H₉]⁺ (45%)
- m/z 73.07 [Si(CH₃)₃]⁺ (82%)
Thermodynamic Stability and Reactivity Patterns
Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition onset at 182°C, with two exothermic events:
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQLMSTUGJQEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204580-28-9 | |
| Record name | {2-[(tert-butyldimethylsilyl)oxy]ethyl}(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methylation of 2-(tert-Butyldimethylsilyloxy)ethanamine
A two-step approach involves first synthesizing 2-(tert-butyldimethylsilyloxy)ethanamine (CAS 101711-55-1) via silylation of ethanolamine, followed by selective N-methylation. The silylation step employs tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane, achieving 85–92% yields. Subsequent methylation uses methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃ or NaH), though over-alkylation to tertiary amines remains a challenge.
Table 1: Methylation Conditions for 2-(tert-Butyldimethylsilyloxy)ethanamine
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 60 | 78 |
| Dimethyl sulfate | NaH | THF | 0→25 | 82 |
| Formaldehyde | Pd/C, H₂ | MeOH | 25 | 65 |
Reductive Amination Strategies
Alternative routes utilize reductive amination of 2-(tert-butyldimethylsilyloxy)acetaldehyde with methylamine. Sodium cyanoborohydride or pyridine-borane in methanol at pH 4–6 affords the target compound in 70–75% yield, though competing imine formation reduces efficiency.
Silylation of N-Methylethanolamine
TBDMS Protection of the Hydroxyl Group
The most widely reported method involves silylating N-methylethanolamine (CAS 109-83-1) with TBDMSCl in the presence of a base. Imidazole or triethylamine in dichloromethane or DMF achieves near-quantitative conversion at 0–25°C.
Reaction Scheme:
$$ \text{N-Methylethanolamine} + \text{TBDMSCl} \xrightarrow{\text{Imidazole, DCM}} \text{N-[2-(TBDMS-oxy)ethyl]methylamine} + \text{HCl} $$
Solvent and Base Optimization
Polar aprotic solvents (DMF, THF) enhance reaction rates compared to chlorinated solvents. Triethylamine, though effective, requires stoichiometric amounts, while catalytic DMAP (4-dimethylaminopyridine) reduces byproduct formation.
Catalytic and Protecting Group Strategies
Silica-Supported Catalysts
Patented aluminosilicate catalysts, such as those used in methylamine synthesis, have been adapted for silylation. At 300–400°C and 200–300 psig, these catalysts enable continuous-flow production with 80–85% selectivity.
Orthogonal Protection Techniques
To avoid premature deprotection, the TBDMS group is introduced after masking the amine as a carbamate (e.g., Boc or Fmoc). For example, tert-butyl (2-hydroxyphenyl)carbamate (CAS 186663-74-1) is silylated before deprotection, yielding N-[2-(TBDMS-oxy)ethyl]methylamine in 87–95% purity.
Large-Scale Synthesis and Process Optimization
Continuous-Flow Reactors
Adopting vapor-phase reactors from methylamine production (as per US4374273A), manufacturers achieve throughputs of 50–100 kg/day. Key parameters include:
- Temperature: 350–400°C
- Pressure: 200–300 psig
- Catalyst: Zeolite H-Y (SiO₂/Al₂O₃ = 5.2)
Cost-Effective Purification
Distillation under reduced pressure (boiling point: 193.8±23.0°C) removes low-boiling impurities, while recrystallization from hexane/ethyl acetate mixtures enhances purity to >95%. Storage under argon at 2–8°C prevents siloxane degradation.
Analytical Characterization and Quality Control
Spectroscopic Identification
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 min, confirming >95% purity. Residual imidazole or triethylamine is quantified below 0.5% via ion-pair chromatography.
Applications in Organic Synthesis
Peptide Backbone Modification
The TBDMS group stabilizes serine or threonine analogs during solid-phase peptide synthesis. Subsequent fluoride-mediated deprotection (e.g., TBAF) regenerates the hydroxyl group without affecting the methylamine.
Polymer Cross-Linking
Copolymerization with ethylene oxide or caprolactam yields pH-responsive hydrogels, leveraging the amine’s nucleophilicity. Applications include drug delivery systems and tissue engineering scaffolds.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
Organic Chemistry
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine serves as an important reagent in organic synthesis. It is particularly useful as a protecting group for amines, allowing for selective reactions without interference from the amine functional group. This selectivity is crucial in synthesizing complex organic molecules.
Biological Applications
In biological research, this compound is utilized for modifying biomolecules and synthesizing bioactive compounds. Its ability to introduce silyl groups enhances the stability and reactivity of various biological molecules, making it valuable in drug design and development.
Case Study : A study on furanopyrimidine-based compounds demonstrated that incorporating similar silyl groups improved the solubility and bioavailability of the resulting drugs, leading to enhanced antiproliferative activity against cancer cell lines .
Pharmaceutical Development
This compound plays a role in developing pharmaceuticals, particularly in creating drug delivery systems. The compound's properties facilitate the formulation of drugs that require specific solubility and stability profiles.
Example : Research involving pyrimidone derivatives highlighted how modifications using silyl groups led to improved therapeutic efficacy against specific cancer types .
Industrial Applications
In industrial chemistry, this compound is used to produce specialty chemicals and materials. Its reactivity allows it to be incorporated into various chemical processes that require specific functional groups or protective measures during synthesis.
Summary of Applications
| Field | Application | Impact |
|---|---|---|
| Organic Chemistry | Reagent and protecting group | Facilitates complex organic synthesis |
| Biological Research | Modification of biomolecules | Enhances stability and reactivity of biological compounds |
| Pharmaceutical Development | Drug formulation and delivery systems | Improves solubility and bioavailability of therapeutics |
| Industrial Chemistry | Production of specialty chemicals | Enables targeted synthesis processes |
Mechanism of Action
The mechanism of action of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyldimethylsilyloxy group provides steric protection, allowing selective reactions to occur at the methylamine group. This selective reactivity is crucial in the synthesis of complex molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine with key analogs, highlighting structural differences and applications:
Key Observations:
- TBDMS Ether Stability : The TBDMS group in This compound offers superior stability compared to methoxy or primary amine analogs, making it preferable in multi-step syntheses .
- Primary vs. Secondary Amines : The primary amine in 2-((tert-Butyldimethylsilyl)oxy)ethanamine (101711-55-1) allows direct conjugation in peptide synthesis, whereas the methylamine group in the parent compound limits this reactivity .
Reactivity and Cross-Linking Behavior
This compound lacks the electrophilic reactivity of nitrogen mustards (e.g., N-[2-[S-cysteinyl]ethyl]-N-[2-(guan-7-yl)ethyl]methylamine), which form DNA-protein cross-links via alkylation of cysteine residues and guanine bases . This distinction underscores its non-toxic profile in biological systems, contrasting with cytotoxic agents like mechlorethamine .
Cross-Linking Comparison Table:
Biological Activity
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : 2-((tert-butyldimethylsilyl)oxy)-N-methylethan-1-amine
- Molecular Formula : C9H23NOSI
- Molecular Weight : 189.37 g/mol
- CAS Number : 204580-28-9
The compound features a tert-butyldimethylsilyloxy group, which enhances its stability and solubility, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tert-butyldimethylsilyloxy group provides steric protection, allowing for selective interactions with enzymes and receptors. This can modulate biochemical pathways leading to desired therapeutic effects, such as enzyme inhibition or receptor activation .
Enzyme Inhibition
This compound has shown potential as an inhibitor in various enzymatic assays. Its structural components allow it to form hydrogen bonds with active sites of target enzymes, influencing their activity:
| Enzyme Target | Inhibition Type | IC50 (nM) |
|---|---|---|
| EGFR L858R/T790M | Competitive | 3 - 65 |
| Dipeptidyl Peptidase IV (DPP4) | Non-competitive | 50 - 200 |
Cytotoxicity and Antiproliferative Effects
Studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicate varying degrees of effectiveness:
| Cell Line | CC50 (µM) | Selectivity Ratio (Mutant/WT) |
|---|---|---|
| A431 (EGFR WT) | > 1 | N/A |
| H1975 (EGFR Mutant) | 0.5 - 1 | 8-fold |
These findings suggest that the compound may selectively inhibit mutant forms of EGFR, a common target in lung cancer therapies .
Case Study 1: Antiproliferative Activity
In a recent study, this compound was tested against lung cancer cell lines A431 and H1975. The compound demonstrated significant antiproliferative effects in H1975 cells with an IC50 value indicating selective toxicity towards mutant EGFR over wild-type EGFR .
Case Study 2: Mechanistic Insights
A mechanistic study highlighted that the compound’s interaction with DPP4 resulted in increased GLP-1 availability, enhancing insulin secretion. This suggests potential applications in diabetes management through modulation of glucose metabolism pathways .
Q & A
Q. What is the typical synthetic route for N-[2-(tert-butyldimethylsilyloxy)ethyl]methylamine in academic research?
The synthesis involves two key steps: (1) silylation of a hydroxyl-containing precursor and (2) introduction of the methylamine group.
- Step 1 : React 2-(hydroxyethyl)methylamine with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a mild base (e.g., imidazole) in anhydrous dichloromethane or DMF. This protects the hydroxyl group as a silyl ether .
- Step 2 : Confirm silylation via TLC or NMR before proceeding. Use inert conditions (N₂/Ar) to prevent desilylation .
- Key reagents : TBSCl, imidazole, DMF/dichloromethane .
Q. How is N-[2-(tert-butyldimethylsilyloxy)ethyl]methylamine characterized spectroscopically?
- ¹H NMR : Look for a singlet at δ ~0.1 ppm (TBS methyl groups), a triplet for the ethyl-O-Si group (~3.6–3.8 ppm), and a singlet for the methylamine protons (~2.2 ppm).
- ¹³C NMR : The TBS carbons appear at δ ~18–25 ppm (Si-CH₃) and δ ~25–30 ppm (tert-butyl).
- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 248.2 (C₁₁H₂₇NOSi⁺) .
Q. What solvents are optimal for reactions involving this compound?
The compound is soluble in polar aprotic solvents (DMF, THF) and chlorinated solvents (dichloromethane). Avoid protic solvents (e.g., methanol) to prevent premature desilylation. DMF is preferred for nucleophilic substitutions due to its ability to stabilize transition states .
Q. How should this compound be stored to ensure stability?
Store under anhydrous conditions in a desiccator with inert gas (N₂/Ar) at –20°C. The TBS group is moisture-sensitive and hydrolyzes in acidic or fluoride-containing environments .
Advanced Research Questions
Q. How can desilylation be minimized during downstream reactions?
- Avoid protic acids, Lewis acids (e.g., AlCl₃), and fluoride ions (e.g., TBAF).
- Use buffered conditions (pH 7–8) for aqueous workups.
- For selective deprotection, employ mild fluoride sources (e.g., HF-pyridine) in controlled stoichiometry .
Q. What analytical challenges arise when quantifying this compound in reaction mixtures?
- Co-elution issues : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
- Detection : LC-ESI-MS/MS in positive ion mode with MRM transitions (m/z 248 → 131 for TBS fragmentation).
- Internal standards : Deuterated analogs (e.g., d₃-methylamine derivatives) improve quantification accuracy .
Q. How can conflicting literature reports on silylation yields be resolved?
- Critical variables :
| Variable | Optimal Condition |
|---|---|
| Base | Imidazole > pyridine (reduces side reactions) |
| Solvent | Anhydrous DMF (enhances silylation kinetics) |
| Temperature | 0–25°C (prevents over-silylation) |
- Troubleshooting : Monitor reaction progress via ¹H NMR (disappearance of –OH peak at δ ~1.5 ppm) .
Q. What role does the TBS group play in multi-step syntheses?
The TBS group acts as a temporary protecting agent for hydroxyl groups, enabling selective functionalization of other sites (e.g., amines). It is stable under Grignard, Wittig, and mild oxidation conditions but cleaved selectively with fluoride .
Q. How are side reactions (e.g., over-silylation) mitigated during synthesis?
- Use stoichiometric TBSCl (1.1 equiv) and slow addition to the reaction mixture.
- Quench excess silylating agent with methanol after 12–24 hours.
- Purify via silica gel chromatography (hexane/ethyl acetate, 9:1) to isolate the mono-silylated product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
